molecular formula C7H9NO2 B1312220 methyl 2-(1H-pyrrol-1-yl)acetate CAS No. 50966-72-8

methyl 2-(1H-pyrrol-1-yl)acetate

Cat. No. B1312220
CAS RN: 50966-72-8
M. Wt: 139.15 g/mol
InChI Key: SDLJOUCIMGIKOD-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrol-1-yl)acetate is a chemical compound with the CAS Number: 50966-72-8 . It has a molecular weight of 139.15 and is a liquid at room temperature . The IUPAC name for this compound is methyl 1H-pyrrol-1-ylacetate .


Molecular Structure Analysis

The InChI code for methyl 2-(1H-pyrrol-1-yl)acetate is 1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 . This indicates that the compound has a pyrrole ring attached to an acetate group.


Chemical Reactions Analysis

While specific chemical reactions involving methyl 2-(1H-pyrrol-1-yl)acetate are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives .


Physical And Chemical Properties Analysis

Methyl 2-(1H-pyrrol-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 139.15 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Methyl 2-(1H-pyrrol-1-yl)acetate derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. The presence of the heterocyclic ring in these compounds is attributed to their good antibacterial and antifungal activity, with increased activity observed upon the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Electrochemical Applications

  • Novel Schiff base ligands bearing pyrrole moieties and their Cu(II) complexes have been synthesized and characterized, demonstrating applications in electroreduction reactions. These compounds show promise in improving the efficiency of acetophenone reduction and have significant potential in the presence of CO2 (Ait Amer et al., 2019).

Application in Electro-Optic Materials

  • Pyrrole-based donor-acceptor chromophores have been developed for use in nonlinear optical/electro-optic materials. These chromophores demonstrate potential in layer-by-layer formation of nonlinear optical/electro-optic multilayers, offering applications in various optoelectronic devices (Facchetti et al., 2003).

Anticancer Research

  • A study on pyrrole as a connecting unit in hydroxamic acid-based histone deacetylase inhibitors shows that pyrrole-based analogs display promising anticancer activity. These compounds have been evaluated for their anticancer activity against several human cancer cell lines, demonstrating potential in the design and development of novel anticancer agents (Singh et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye damage . The precautionary statements associated with this compound include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and not getting it in the eyes, on the skin, or on clothing .

properties

IUPAC Name

methyl 2-pyrrol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLJOUCIMGIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458973
Record name Methyl (1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50966-72-8
Record name Methyl (1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the hydrochloride salt of the methyl ester of glycine (6.30 g) and potassium acetate (8.00 g) in water (10 ml) was added to glacial acetic acid (50 ml). The resulting mixture was heated to reflux, 2,5-dimethoxytetrahydrofuran (6.60 g) was added in one portion, and heating under reflux was continued for 4 hours. After cooling, the reaction mixture was neutralised with sodium bicarbonate and extracted with ethyl acetate. The extracts were washed with water, dried, concentrated under reduced pressure, and distilled at 125° C. and ca. 15 torr using a short-path distillation apparatus to give methyl pyrrol-1-ylacetate (2.62 g, 38% yield) as a colourless
[Compound]
Name
hydrochloride salt
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0 (± 1) mol
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reactant
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[Compound]
Name
methyl ester
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reactant
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6.3 g
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reactant
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8 g
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reactant
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10 mL
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solvent
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50 mL
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solvent
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6.6 g
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

0.22 g (1.3 mmole) of the diallylglycine methyl ester prepared in example 27 was dissolved in 3 ml chlorobenzene after which 0.046 g (0,064 mmole) of the bimetallic ruthenium complex 3.e prepared in example 24 was added. The mixture was stirred for 16 hours at 65° C. The catalyst was removed after evaporation of chlorobenzene by column chromatography, providing with 100% selectivity 0.05 g (0.36 mmole, yield 28%) methyl 1H-pyrrole-1-ylacetate. This product was further characterised by the following spectra:
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
3.e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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